molecular formula C22H20F3N3O2 B6568699 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921884-69-7

2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6568699
CAS No.: 921884-69-7
M. Wt: 415.4 g/mol
InChI Key: XZJJFQQYIQTDFG-UHFFFAOYSA-N
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Description

2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a quinoline core, a pyrrolidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring is then introduced through nucleophilic substitution reactions. The final step often involves the coupling of the quinoline derivative with the trifluoromethylphenyl acetamide using reagents such as palladium catalysts in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can lead to quinoline N-oxide derivatives, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the pyrrolidine ring can interact with various enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the quinoline core, pyrrolidine ring, and trifluoromethylphenyl group in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylquinolin-8-yl)oxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)16-7-9-17(10-8-16)26-20(29)14-30-18-5-3-4-15-6-11-19(27-21(15)18)28-12-1-2-13-28/h3-11H,1-2,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJJFQQYIQTDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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